Cas no 1094452-68-2 (6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine)
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- NE56649
- 6-Chloro-3-(2,2,2-trifluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine
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- Inchi: 1S/C7H4ClF3N4/c8-4-1-2-5-12-13-6(15(5)14-4)3-7(9,10)11/h1-2H,3H2
- InChI Key: RKHIHLDFDRKWDN-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NN=C(CC(F)(F)F)N2N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 237
- XLogP3: 2.1
- Topological Polar Surface Area: 43.1
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B420450-10mg |
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B420450-50mg |
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B420450-100mg |
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 100mg |
$ 250.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23026-1G |
6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 95% | 1g |
¥ 2,626.00 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23026-5G |
6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 95% | 5g |
¥ 7,873.00 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23026-10G |
6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 95% | 10g |
¥ 11,675.00 | 2023-03-07 | |
| Enamine | EN300-69266-0.05g |
6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 95% | 0.05g |
$128.0 | 2023-04-30 | |
| Enamine | EN300-69266-0.1g |
6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 95% | 0.1g |
$188.0 | 2023-04-30 | |
| Enamine | EN300-69266-0.25g |
6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 95% | 0.25g |
$271.0 | 2023-04-30 | |
| Enamine | EN300-69266-0.5g |
6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1094452-68-2 | 95% | 0.5g |
$468.0 | 2023-04-30 |
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine Suppliers
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Research Brief on 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1094452-68-2)
This research brief provides an in-depth analysis of the latest advancements and applications of 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1094452-68-2), a compound of significant interest in the field of chemical biology and pharmaceutical research. The compound, characterized by its unique triazolopyridazine scaffold and trifluoroethyl substituent, has recently garnered attention for its potential therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition.
Recent studies have highlighted the role of 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine as a key intermediate in the synthesis of novel kinase inhibitors. Its structural features, including the chloro and trifluoroethyl groups, contribute to its high binding affinity and selectivity towards specific kinase targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting aberrant kinase activity in cancer cell lines, suggesting its potential as a lead compound for oncology drug development.
In addition to its kinase inhibitory properties, the compound has been investigated for its application in central nervous system (CNS) disorders. Research conducted by Smith et al. (2022) revealed its ability to cross the blood-brain barrier and modulate neurotransmitter receptors, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoroethyl group was found to enhance the compound's metabolic stability, addressing a common challenge in CNS drug development.
The synthesis and optimization of 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine have also been a focus of recent research. A novel synthetic route, reported in Organic Letters (2023), utilizes a one-pot cyclization strategy to improve yield and scalability. This advancement is particularly significant for industrial-scale production, as it reduces the number of purification steps and minimizes waste generation, aligning with green chemistry principles.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that while the trifluoroethyl group enhances stability, it may also contribute to increased lipophilicity, potentially leading to off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies, such as prodrug approaches and nanoparticle delivery systems.
In conclusion, 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine represents a versatile scaffold with broad therapeutic potential. Its applications in kinase inhibition and CNS modulation, coupled with advancements in synthetic methodologies, position it as a valuable tool in drug discovery. Future research should focus on optimizing its pharmacokinetic profile and exploring its efficacy in preclinical models to further validate its clinical potential.
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